

Preclinical Anti-Tumor Activity of Milciclib Maleate: A Technical Overview

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Compound of Interest

Compound Name: *Milciclib Maleate*

Cat. No.: *B10860112*

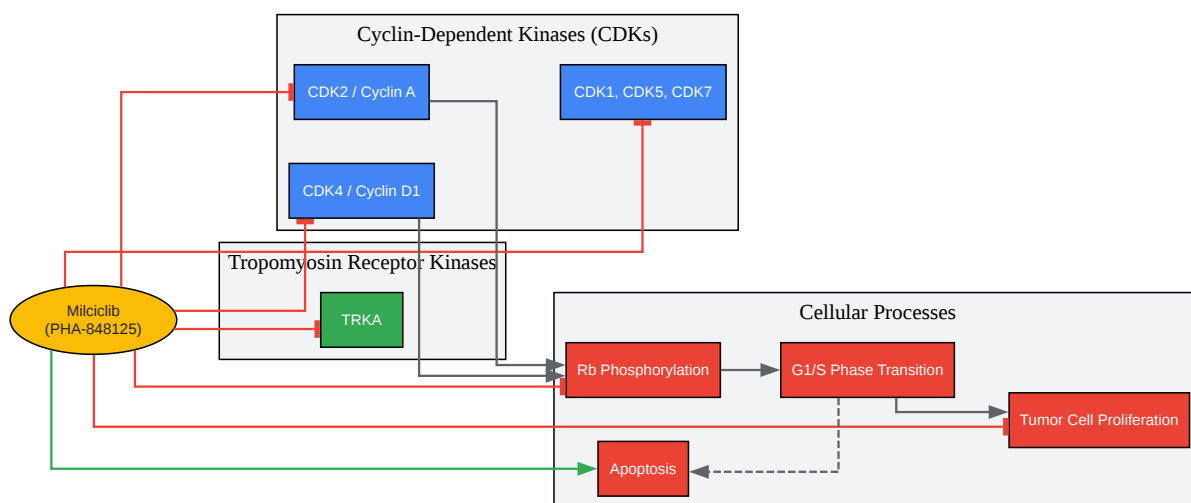
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting the anti-tumor activity of **Milciclib Maleate** (also known as PHA-848125). Milciclib is an orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and Src family kinases, which are crucial regulators of cell growth and cancer progression.^{[1][2]} This document summarizes key in vitro and in vivo findings, details common experimental protocols, and illustrates the underlying mechanisms of action.

Mechanism of Action

Milciclib is a potent, ATP-competitive inhibitor that primarily targets CDK2 and TRKA.^{[3][4]} Its activity extends to other CDKs, including CDK1, CDK4, CDK5, and CDK7, leading to the disruption of cell cycle progression.^{[4][5]} By inhibiting these kinases, Milciclib induces cell cycle arrest, primarily at the G1 phase, and promotes apoptosis in tumor cells.^{[2][3][4]}



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Caption: Milciclib inhibits CDKs and TRKA, blocking Rb phosphorylation and halting cell cycle progression.

Quantitative Data on Anti-Tumor Activity

Milciclib demonstrates potent inhibition against a panel of kinases in biochemical assays. The half-maximal inhibitory concentration (IC₅₀) values highlight its strong activity against CDK2/cyclin A and TRKA.

Target	IC50 (nM)	Reference
CDK2 / Cyclin A	45	[3] [4]
TRKA	53	[3] [4]
CDK7 / Cyclin H	150	[4]
CDK4 / Cyclin D1	160	[4]
CDK5 / p35	265	[4]
CDK2 / Cyclin E	363	[4]
CDK1 / Cyclin B	398	[4]

The anti-proliferative effects of Milciclib have been evaluated across various human cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)	Reference
A2780	Ovarian Carcinoma	0.2	[4]
HCT116	Colorectal Cancer	0.275	[6]
RKO	Colorectal Cancer	0.403	[6]
HCT116	Colorectal Cancer	7.2 (± 1.4)	[7]
A549	Lung Cancer	>10	[7]

Preclinical studies using xenograft models have demonstrated significant anti-tumor activity of Milciclib following oral administration.

Animal Model	Cancer Type	Dosing Regimen	Outcome	Reference
A2780 Xenograft	Human Ovarian Carcinoma	Repeated daily treatments	Good efficacy and tolerability	[4][8]
K-Ras(G12D)LA2 Mice	Lung Adenocarcinoma	40 mg/kg, twice daily for 10 days	Significant tumor growth inhibition	[4][8]
Human Primary Leukemia	Disseminated Leukemia	40 mg/kg, twice daily for 5 days (4 cycles)	Significantly increased survival time	[8]
TNBC Xenograft	Triple-Negative Breast Cancer	40 mg/kg, orally	Inhibition of tumor growth and metastasis	[5]
Various Xenografts	Melanoma, Colon, Pancreatic, Prostate, NSCLC	Not specified	Tumor growth inhibition from 64% to 91%	[9]

Detailed Experimental Protocols

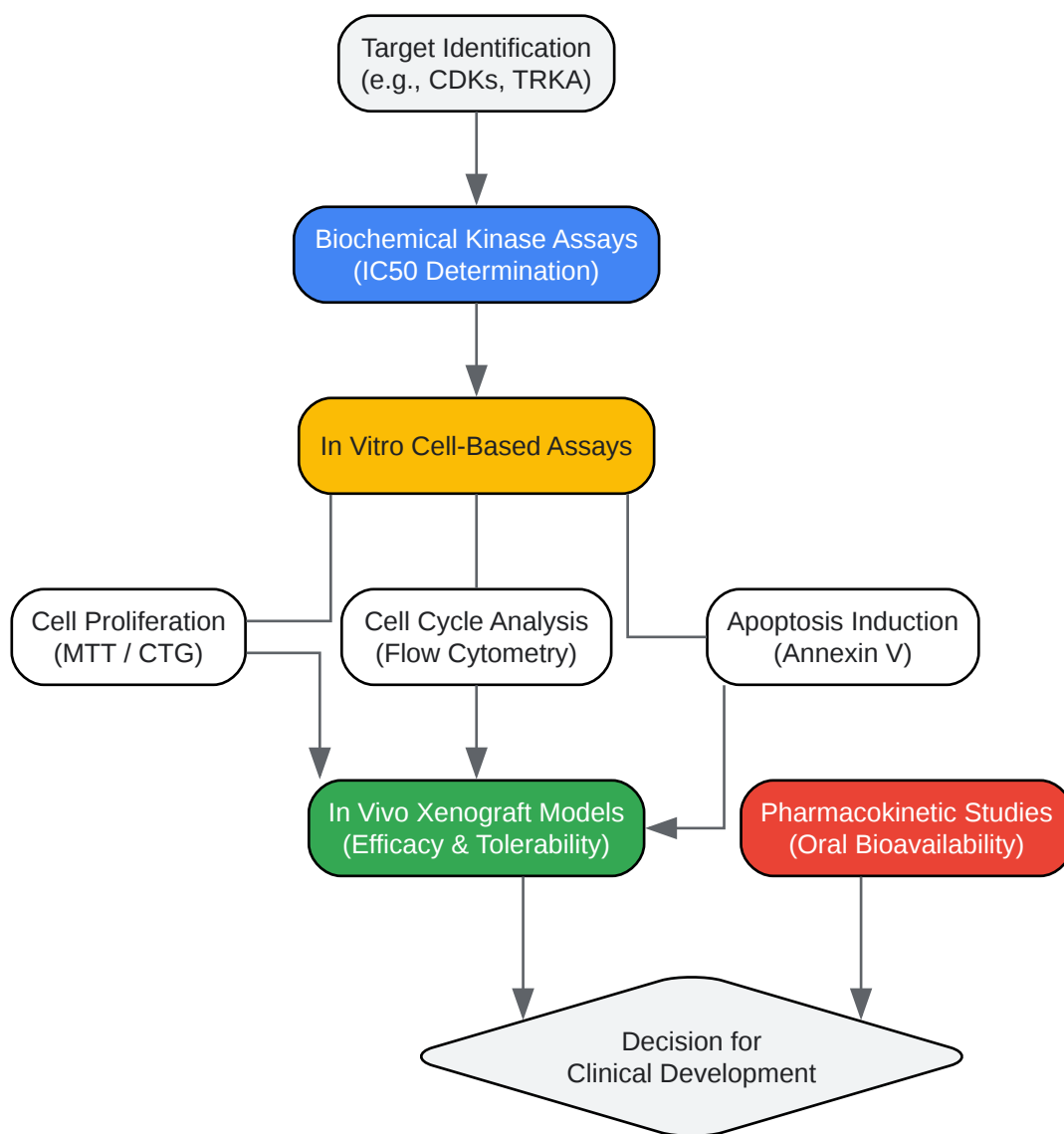
- Objective: To determine the IC50 values of Milciclib against specific kinase targets.
- Methodology: A strong anion exchanger resin-based assay is typically used.[4]
 - Specific peptide or protein substrates are transphosphorylated by their corresponding kinase in the presence of ATP traced with $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
 - The reaction is conducted in a 384-well plate format with optimal buffers and cofactors.
 - Milciclib is added at graded concentrations to determine its inhibitory effect.
 - The amount of phosphorylated substrate is quantified to calculate the IC50 value, representing the drug concentration that inhibits 50% of the kinase activity.[4]

- Objective: To measure the anti-proliferative effect of Milciclib on cancer cell lines.
- Methodology (MTT Assay):
 - Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[4]
 - Cells are treated with increasing concentrations of Milciclib (e.g., 3.2 nM to 32 μ M) and incubated for a specified period (typically 72 hours).[10]
 - After incubation, MTT reagent is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[4]
 - A lysis buffer (e.g., 20% SDS and 50% N,N-dimethylformamide) is added to dissolve the formazan crystals.[4]
 - The absorbance is read at 595 nm using a microplate reader. Cell viability is calculated relative to untreated control cells.[4]
- Alternative Methodology (CellTiter-Glo® Luminescent Cell Viability Assay): This assay measures ATP levels as an indicator of metabolically active cells and was used for the A2780 cell line.[4]
- Objective: To determine the effect of Milciclib on cell cycle distribution.
- Methodology (Flow Cytometry):
 - Cells are treated with Milciclib (e.g., 100 nM or 1 μ M) for a set time (e.g., 24, 48, or 72 hours).[10]
 - Cells are harvested, washed, and fixed (e.g., with cold ethanol).
 - The fixed cells are stained with a DNA-intercalating dye, such as Propidium Iodide (PI) or Hoechst.[10]
 - The DNA content of individual cells is analyzed using a flow cytometer.
 - The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified to identify any drug-induced cell cycle arrest.[8]

- Objective: To quantify the induction of apoptosis by Milciclib.
- Methodology (Annexin V/PI Staining):
 - Cells are treated with Milciclib for a specified duration (e.g., 72 hours).[10][11]
 - Cells are harvested and washed with a binding buffer.
 - Cells are then stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a vital dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).[10]
 - The stained cells are analyzed by flow cytometry. The results distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
- Objective: To evaluate the anti-tumor efficacy and tolerability of Milciclib in a living organism.
- Methodology:
 - Model System: Immunocompromised mice (e.g., nude or SCID mice) are used.[12]
 - Tumor Implantation: Human cancer cells (e.g., A2780) or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.[4][12][13]
 - Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. Milciclib is typically administered orally via gavage at a specified dose and schedule (e.g., 40 mg/kg, twice daily).[4][5]
 - Monitoring: Tumor volume is measured regularly (e.g., with calipers). Animal body weight and overall health are monitored as indicators of toxicity.
 - Endpoint: The study concludes when tumors in the control group reach a predetermined size or at a set time point. The primary endpoint is often tumor growth inhibition or an increase in survival time.[8]

Visualized Workflows and Pathways

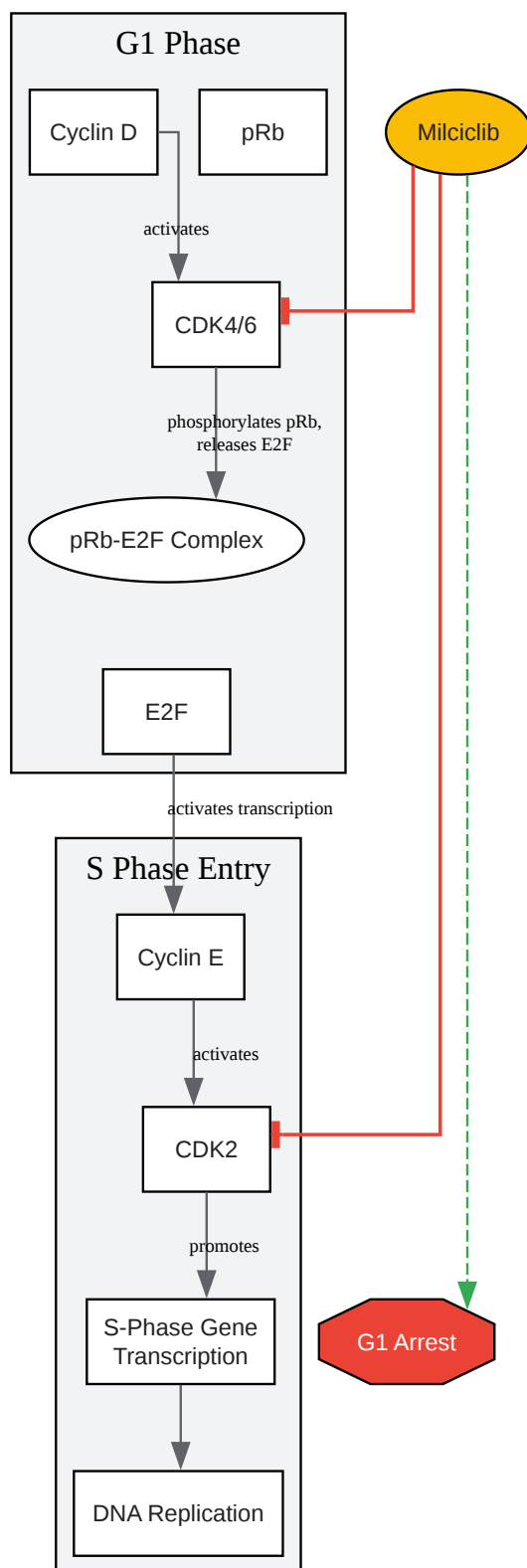
The preclinical assessment of an anti-tumor agent like Milciclib follows a structured path from initial screening to in vivo validation.



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Caption: Standard workflow for preclinical evaluation of Milciclib's anti-tumor activity.

Milciclib's inhibition of CDK2 and CDK4 directly impacts the G1/S checkpoint, a critical control point in cell division. This leads to G1 phase arrest.[3][8]



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